3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by its fused pyrimidine and pyridine rings, which are further substituted with three methyl groups at positions 3, 6, and 8. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3,6,8-trimethylpyridine-2,4-dione with appropriate reagents under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction parameters and the use of advanced purification techniques to achieve the desired quality and quantity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the molecule, such as the nitrogen atoms in the pyrimidine ring and the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the methyl groups to form corresponding carboxylic acids.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to form various reduced derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studies of reaction mechanisms and catalysis.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antiviral activities.
Pyrido[2,3-d]pyrimidine: Exhibits antimicrobial and anti-inflammatory properties.
Pyrimidino[4,5-d][1,3]oxazine: Investigated for its potential as a therapeutic agent in various diseases.
Uniqueness: 3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity, making it a valuable compound for diverse research applications .
Properties
CAS No. |
22389-80-6 |
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Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3,6,8-trimethyl-1H-pyrido[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11N3O2/c1-5-4-7-8(6(2)11-5)12-10(15)13(3)9(7)14/h4H,1-3H3,(H,12,15) |
InChI Key |
YYEQGHKTYOEYFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)NC(=O)N(C2=O)C |
Origin of Product |
United States |
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